molecular formula C16H28N2O2 B14401699 1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile CAS No. 87740-92-9

1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile

Cat. No.: B14401699
CAS No.: 87740-92-9
M. Wt: 280.41 g/mol
InChI Key: BXPNUWAHOVXVDM-UHFFFAOYSA-N
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Description

1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile is a chemical compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a nitro group, a nitrile group, and a cyclododecane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile can be achieved through various synthetic routes

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrile derivatives.

Scientific Research Applications

1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecane: A saturated hydrocarbon with a similar ring structure but lacking functional groups.

    1-Cyanocyclododecane: Contains a nitrile group but lacks the nitro group.

    2-Nitropropane: Contains a nitro group but lacks the cyclododecane ring.

Uniqueness

1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile is unique due to the presence of both nitro and nitrile groups on a cyclododecane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

87740-92-9

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

1-(2-nitropropan-2-yl)cyclododecane-1-carbonitrile

InChI

InChI=1S/C16H28N2O2/c1-15(2,18(19)20)16(14-17)12-10-8-6-4-3-5-7-9-11-13-16/h3-13H2,1-2H3

InChI Key

BXPNUWAHOVXVDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCCCCCCCCC1)C#N)[N+](=O)[O-]

Origin of Product

United States

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